Asparaginyl-glycine

Description

Contextualization of Asparaginyl-glycine within Peptidic Biochemistry

As a dipeptide, this compound (Asn-Gly) represents a fundamental building block of proteins. It is formed through a condensation reaction between asparagine and glycine (B1666218), creating a peptide bond. The sequence of amino acids in a peptide or protein is a primary determinant of its three-dimensional structure and, consequently, its biological function. The Asn-Gly sequence is of particular interest because the glycine residue, with its minimal side chain (a single hydrogen atom), offers a high degree of conformational flexibility. nih.govacs.org This flexibility facilitates the nucleophilic attack by the backbone nitrogen of the glycine on the side-chain carbonyl carbon of the preceding asparagine, initiating a key post-translational modification. nih.gov

This inherent reactivity makes the Asn-Gly motif a "hotspot" for non-enzymatic degradation in proteins. researchgate.net While other sequences can also undergo deamidation, the rate is significantly accelerated when asparagine is followed by glycine. researchgate.netresearchgate.net This makes the Asn-Gly dipeptide a critical element in understanding the intrinsic stability of proteins and the chemical pathways that lead to their degradation. Furthermore, specific enzymes have been identified that recognize and cleave the peptide bond between asparagine and glycine, highlighting its role in regulated post-translational processing of proteins. nih.gov

Significance in Protein Post-Translational Modification Studies

The this compound sequence is a major focus in the study of protein post-translational modifications due to its high propensity to undergo spontaneous, non-enzymatic deamidation. nih.govsigmaaldrich.com This reaction converts the asparagine residue into either aspartic acid or its isomer, isoaspartic acid, through a cyclic succinimide (B58015) intermediate. wikipedia.orgsigmaaldrich.comacs.org The formation of this intermediate is particularly favored at Asn-Gly sequences because the lack of steric hindrance from glycine's side chain allows for the necessary conformational flexibility. nih.govacs.org

This deamidation process is not merely a random degradation event but can act as a form of "molecular clock" that regulates the lifespan of a protein. nih.gov The conversion of the neutral asparagine to a negatively charged aspartyl or isoaspartyl residue can significantly alter a protein's structure, stability, and biological activity. wikipedia.orgnih.gov For example, in the anti-apoptotic protein Bcl-xL, the deamidation of Asn-Gly sequences within a flexible loop is a regulated process that targets the protein for degradation. nih.gov This demonstrates that deamidation at Asn-Gly sites can be a controlled event that influences cellular signaling pathways. nih.gov

The rate of deamidation at Asn-Gly sequences is notably faster than at other asparagine-containing sequences. researchgate.netacs.org For instance, the half-life for the deamidation of an Asn-Gly sequence can be as short as 1.4 days under physiological conditions, whereas it can be over 100 days for other sequences. researchgate.netacs.org This rapid modification makes the Asn-Gly motif a critical determinant of protein stability and a key area of investigation in proteomics and drug development, where protein stability is a major concern. proteinmetrics.comnih.govresearchgate.net

Overview of this compound Research Trajectories

The scientific investigation of the this compound motif has progressed from fundamental chemical observations to a more nuanced understanding of its role in complex biological systems.

Early Research and Chemical Characterization: Initial studies focused on the chemical lability of the Asn-Gly bond. Researchers identified this sequence as being particularly susceptible to cleavage under specific chemical conditions, such as with hydroxylamine (B1172632) or anhydrous hydrazine. researchgate.netnih.govjst.go.jp These early chemical cleavage methods laid the groundwork for understanding the inherent instability of this peptide linkage.

Focus on Non-Enzymatic Deamidation: A significant trajectory of research has been the detailed characterization of the non-enzymatic deamidation of Asn-Gly sequences. This line of inquiry established the mechanism involving the formation of a succinimide intermediate and the subsequent hydrolysis to aspartyl and isoaspartyl residues. sigmaaldrich.comacs.orgnih.gov The exceptionally fast rate of this reaction at Asn-Gly sites compared to other sequences was a key finding. researchgate.net This research highlighted deamidation as a major pathway for spontaneous protein degradation. researchgate.net

Biological Implications and Regulatory Roles: More recent research has shifted towards understanding the biological consequences and regulatory functions of Asn-Gly deamidation. Studies have shown that this modification is not always a random damaging event but can be a regulated process that controls protein function and turnover. nih.gov The example of Bcl-xL, where deamidation of Asn-Gly sequences triggers degradation, illustrates this concept. nih.gov

Enzymatic Processing and Biotechnological Applications: Another important research avenue has been the discovery and characterization of enzymes that specifically recognize and cleave the Asn-Gly linkage. These include asparaginyl endopeptidases and peptide-N-glycanases (PNGases). nih.govnih.govtandfonline.comrsc.org These enzymes are involved in various biological processes, such as the maturation of seed storage proteins and the removal of N-linked glycans. nih.govtandfonline.com The specificity of these enzymes has also been harnessed for biotechnological applications, such as the cleavage of fusion proteins in recombinant protein production. researchgate.net

Interactive Data Table: Deamidation Rates of Asparagine-Containing Peptides

| Peptide Sequence | Condition | Half-life | Reference |

| L-Val-L-Tyr-L-Pro-L-Asn-Gly-L-Ala | 37°C, pH 7.4 | 1.4 days | researchgate.net |

| -Asn-Gly- | 37°C, pH 7.4 | 1.4 days | acs.org |

| -Asn-Phe- | 37°C, pH 7.4 | >100 days | acs.org |

| SLNGEWR | 37°C, pH 8.2 | ~8 hours (50% decomposition) | acs.org |

Structure

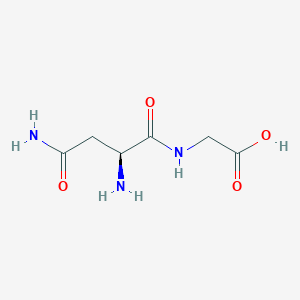

2D Structure

3D Structure

Properties

CAS No. |

67576-72-1 |

|---|---|

Molecular Formula |

C6H11N3O4 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetic acid |

InChI |

InChI=1S/C6H11N3O4/c7-3(1-4(8)10)6(13)9-2-5(11)12/h3H,1-2,7H2,(H2,8,10)(H,9,13)(H,11,12)/t3-/m0/s1 |

InChI Key |

KLKHFFMNGWULBN-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)N)C(=O)N |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)C(=O)N |

physical_description |

Solid |

Origin of Product |

United States |

Molecular Aspects of Asparaginyl Glycine Reactivity

Deamidation Pathways and Kinetic Mechanisms

The deamidation of asparaginyl-glycine (Asn-Gly) sequences proceeds primarily through a succinimide-mediated pathway. wikipedia.orgnih.gov This pathway is influenced by several factors, including pH, temperature, and the local chemical environment. wikipedia.orgrsc.org The presence of a glycine (B1666218) residue C-terminal to the asparagine significantly accelerates the rate of deamidation due to its small side chain, which minimizes steric hindrance and allows for the necessary conformational flexibility for the reaction to occur. wikipedia.orgbahargroup.org

Intramolecular Cyclization to Succinimide (B58015) Intermediates

The initial and often rate-determining step in the deamidation of Asn-Gly is an intramolecular nucleophilic attack by the backbone amide nitrogen of the glycine residue on the side-chain carbonyl carbon of the asparagine. nih.govmdpi.comresearchgate.net This attack leads to the formation of a five-membered ring structure known as a succinimide or cyclic imide intermediate. ionsource.comchegg.com

The process begins with the deprotonation of the amide nitrogen of the glycine residue, making it a more potent nucleophile. rsc.orgacs.org This is followed by the nucleophilic attack on the asparagine side-chain, forming a tetrahedral intermediate. bahargroup.orgmdpi.com Subsequently, an ammonia (B1221849) molecule is eliminated from this intermediate, resulting in the formation of the succinimide ring. mdpi.comionsource.com The formation of this succinimide intermediate from asparagine is an irreversible reaction due to the release of ammonia. mdpi.com

Hydrolysis of Succinimide to Aspartyl and Isoaspartyl Residues

Once formed, the succinimide intermediate is unstable in aqueous solution and undergoes rapid hydrolysis. rsc.orgionsource.com This hydrolysis can occur at either of the two carbonyl carbons of the succinimide ring, leading to two distinct products: a normal aspartyl (Asp) residue or an isoaspartyl (isoAsp) residue, which is a beta-amino acid. wikipedia.orgionsource.com

The attack on the alpha-carbonyl group results in the formation of an aspartyl residue, while attack on the beta-carbonyl group yields an isoaspartyl residue. ionsource.com In unstructured peptides, the hydrolysis of the succinimide intermediate typically yields a mixture of aspartyl and isoaspartyl products in a ratio of approximately 1:3. nih.govmdpi.comresearchgate.net This indicates that the formation of the isoaspartyl linkage is generally favored. The introduction of an isoaspartyl residue lengthens the peptide backbone by one methylene (B1212753) unit, which can lead to significant conformational changes and potentially alter or inhibit protein function. nih.gov

The rate and outcome of the hydrolysis are influenced by the three-dimensional structure of the peptide or protein, which can affect the accessibility of the carbonyl groups to water molecules. nih.gov

Protonated this compound Decomposition Processes

In the gas phase, the decomposition of protonated this compound, often studied by mass spectrometry techniques, provides fundamental insights into the intrinsic reactivity of this dipeptide. These studies help to elucidate the detailed mechanisms of fragmentation, including deamidation. nih.govacs.org

Collision-induced dissociation (CID) is a mass spectrometry technique used to fragment ions in the gas phase to determine their structure. ru.nl Studies on protonated this compound ([AsnGly+H]+) using guided ion beam tandem mass spectrometry and Fourier transform ion cyclotron resonance mass spectrometry have provided detailed information on its fragmentation pathways. nih.govacs.org

These experiments reveal that deamidation (the loss of an ammonia molecule) is a major fragmentation channel upon collisional activation. nih.govacs.orgresearchgate.net Other significant fragmentation pathways include dehydration (loss of a water molecule), peptide bond cleavage, and the loss of two ammonia molecules. nih.govacs.org By analyzing the kinetic energy dependence of these fragmentation processes, researchers can determine the energy barriers and thermodynamics of the different reaction pathways. nih.govacs.org For instance, threshold collision-induced dissociation (TCID) experiments have determined the threshold energy for succinimide formation from a protonated peptide to be 131 ± 12 kJ/mol. researchgate.net

| Fragmentation Pathway | Neutral Loss | Significance |

|---|---|---|

| Deamidation | NH₃ | Major fragmentation channel, leads to succinimide formation. nih.govacs.orgresearchgate.net |

| Dehydration | H₂O | Another key fragmentation process. nih.govacs.org |

| Peptide Bond Cleavage | Varies | Provides sequence information. nih.govacs.org |

Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the detailed mechanisms of Asn-Gly decomposition. bahargroup.orgnih.govacs.org These theoretical studies complement experimental findings by providing structures of transition states and intermediates that are often too transient to be observed directly. nih.govacs.org

Computational models have confirmed that the deamidation of protonated Asn-Gly proceeds through a succinimide intermediate. nih.govacs.org By mapping the potential energy surface, these studies have characterized the elementary steps and identified the rate-limiting transition states for deamidation and other fragmentation reactions. nih.govacs.org For example, calculations have shown that in acidic media, the cyclization step has a higher activation barrier than the subsequent deammoniation, making it the rate-determining step. bahargroup.org Conversely, in basic media, the decomposition of the tetrahedral intermediate becomes rate-limiting. bahargroup.org

Different levels of theory, such as B3LYP, B3P86, and MP2, have been employed to calculate the energies of the species involved in the reaction pathways, providing a comprehensive understanding of the reaction thermodynamics and kinetics. nih.govacs.orgtandfonline.com These studies have also explored the influence of the C-terminal residue's side chain on the deamidation process, confirming that the flexibility of glycine facilitates the reaction. researchgate.netnih.gov

Solvent molecules, particularly water, play a crucial role in the deamidation of Asn-Gly in solution. researchgate.netbiorxiv.org Computational studies have shown that water can act as a catalyst by facilitating proton transfer steps, thereby lowering the activation energy barriers for the reaction. researchgate.netmdpi.com

In the formation of the succinimide intermediate, a water molecule can assist in the proton transfer from the glycine backbone amide to the asparagine side-chain amide group. researchgate.net This water-assisted mechanism significantly lowers the activation barrier compared to the uncatalyzed reaction in the gas phase. researchgate.net Similarly, the hydrolysis of the succinimide ring is inherently dependent on the presence of water molecules to attack the carbonyl carbons. acs.orgnih.gov

Theoretical and Computational Mechanistic Investigations

Factors Modulating Deamidation Rates

The rate at which asparagine deamidation occurs is not uniform and is dictated by several key factors, including the local amino acid sequence, the protein's three-dimensional structure, and the physicochemical environment. wikipedia.orgpnas.org

The identity of the amino acid residue immediately C-terminal to the asparagine (the n+1 position) has a profound effect on the deamidation rate. nih.govionsource.com The Asn-Gly sequence is particularly prone to deamidation due to the minimal steric hindrance of the glycine residue's side chain (a single hydrogen atom). wikipedia.org This lack of a bulky side chain allows for greater conformational flexibility, facilitating the necessary backbone nitrogen attack on the Asn side chain to form the succinimide intermediate. wikipedia.orgnih.gov

In contrast, asparagine residues followed by amino acids with bulky side chains, such as isoleucine or valine, exhibit significantly slower deamidation rates. mdpi.com The steric hindrance from these larger side chains restricts the conformational freedom required for the formation of the cyclic intermediate. researchgate.net Studies on model pentapeptides have demonstrated this effect quantitatively, showing that the deamidation half-time for an Asn-Gly sequence can be hundreds of times shorter than for sequences like Asn-Ile. nih.gov Even residues with moderately sized side chains, such as serine or alanine, result in faster deamidation than bulky residues, but generally slower than glycine. tandfonline.comionsource.com

| N+1 Residue | Relative Deamidation Rate | Steric Hindrance |

| Glycine | Very High | Low |

| Alanine | High | Moderate |

| Serine | High | Moderate |

| Isoleucine | Low | High |

| Valine | Low | High |

| Proline | Very Low | High (Cyclic structure) |

This table provides a qualitative comparison of deamidation rates based on the C-terminal neighboring residue (N+1) to Asparagine.

Beyond the primary sequence, the local three-dimensional structure and flexibility of the protein play a critical role in modulating deamidation rates. wikipedia.orgresearchgate.net For deamidation to occur, the polypeptide chain must be flexible enough to allow the backbone nitrogen of the (n+1) residue to approach the side-chain carbonyl carbon of the asparagine. nih.gov

In folded proteins, Asn-Gly sequences located in rigid structural elements, such as alpha-helices or beta-sheets, are often protected from deamidation. researchgate.netnih.gov This is because the fixed conformation prevents the necessary atomic interactions for the formation of the succinimide intermediate. nih.gov Conversely, Asn-Gly sequences situated in flexible loops or unstructured regions of a protein are much more susceptible to deamidation. ionsource.com The solvent accessibility of the Asn residue is also a contributing factor, as water is required for the hydrolysis of the succinimide intermediate. acs.org

A study on ribonuclease A demonstrated that the deamidation rate of Asn-67 was over 30 times slower in the folded, native protein at 37°C and pH 8 compared to the unfolded form under the same conditions. nih.gov This highlights the profound protective effect of a stable tertiary structure. nih.gov Therefore, even the highly reactive Asn-Gly sequence can be stable if its conformation is constrained within the protein's architecture. researchgate.net

The rate of this compound deamidation is highly dependent on both pH and temperature. wikipedia.orgpnas.org The reaction is base-catalyzed, with the rate increasing significantly at neutral to alkaline pH values. wikipedia.orgmdpi.com This is because a higher pH facilitates the deprotonation of the backbone amide nitrogen of the glycine residue, which then acts as the nucleophile in the formation of the succinimide intermediate. tandfonline.comgoogle.com Under acidic conditions (pH < 3), deamidation can still occur through direct hydrolysis of the asparagine side chain, but this pathway is generally slower than the succinimide-mediated mechanism at neutral or basic pH. mdpi.com

Temperature also has a strong influence on the deamidation rate, with higher temperatures accelerating the reaction. wikipedia.orgnih.gov The activation energy for the deamidation of asparagine in peptides is approximately 22 kcal/mol. google.com This means that even a modest increase in temperature can lead to a significant increase in the rate of deamidation. For example, standard overnight tryptic digestion at 37°C can lead to a high degree of deamidation in peptides containing Asn-Gly sequences. researchgate.net

The interplay between pH and temperature can be complex. At 40°C, the deamidation rate in some monoclonal antibodies was found to be faster in acidic buffers than in basic buffers, a trend that was reversed at 5°C. nih.gov This was attributed to changes in the hydroxide (B78521) ion concentration as influenced by the buffer and temperature. nih.gov

| Condition | Effect on Deamidation Rate |

| Increasing pH (Neutral to Alkaline) | Increases |

| Decreasing pH (Acidic) | Decreases (succinimide pathway) |

| Increasing Temperature | Increases |

| Decreasing Temperature | Decreases |

This table summarizes the general effects of pH and temperature on the rate of this compound deamidation.

Local Protein Conformation and Structural Flexibility

This compound as a Model System for Deamidation Kinetics and Thermodynamics

The Asn-Gly dipeptide and pentapeptides containing the Asn-Gly sequence are frequently used as model systems to study the kinetics and thermodynamics of asparagine deamidation. nih.gov The rapid and predictable deamidation of the Asn-Gly motif makes it an excellent tool for investigating the fundamental mechanisms of this reaction without the complexities of a larger protein structure. nih.govnih.gov

Kinetic studies using these model systems have been instrumental in determining the half-lives of deamidation under various conditions of pH, temperature, and buffer composition. nih.gov For instance, the deamidation half-life of an Asn-Gly sequence in a pentapeptide at physiological pH (7.4) and 37°C is approximately 1.08 days. nih.gov These studies have provided a baseline for predicting deamidation rates in proteins and have highlighted the significant influence of the neighboring residues. nih.gov

Thermodynamic investigations of protonated this compound have provided insights into the energy landscape of the deamidation reaction. acs.org By combining experimental techniques like collision-induced dissociation with computational methods, researchers have been able to characterize the intermediates and transition states involved in the process. acs.org These studies help to elucidate the elementary steps and identify the rate-limiting steps in the decomposition of the Asn-Gly dipeptide. acs.org

Implications of this compound Instability in Protein Integrity and Function

The inherent instability of the this compound sequence can have significant consequences for the integrity and function of proteins. wikipedia.orgresearchgate.net The deamidation of Asn-Gly can lead to changes in protein conformation, charge, and ultimately, its biological activity. acs.org

The deamidation of an asparagine residue to either aspartic acid or isoaspartic acid introduces a negative charge at the site of modification under physiological pH. wikipedia.orgtandfonline.com This alteration in charge can disrupt local electrostatic interactions, potentially leading to changes in the protein's three-dimensional structure. researchgate.net

The formation of an isoaspartyl residue is particularly disruptive as it introduces a "kink" in the polypeptide backbone by inserting an additional methylene group. nih.gov This can lead to significant local and sometimes global conformational changes. acs.org Such structural perturbations can affect protein stability, leading to unfolding or aggregation. researchgate.net Furthermore, these changes can impact the protein's ability to interact with its binding partners or substrates, thereby altering its biological function. acs.org

Protein Aggregation and Degradation Susceptibility

The presence of the this compound (Asn-Gly) dipeptide sequence within a protein's primary structure is a significant factor contributing to its chemical instability, often predisposing the protein to aggregation and accelerated degradation. This susceptibility is primarily rooted in the high propensity of the asparagine (Asn) residue to undergo non-enzymatic deamidation, a reaction that is greatly accelerated when followed by a glycine (Gly) residue. wikipedia.orgsigmaaldrich.com This chemical modification can profoundly alter a protein's structure, stability, and function, frequently initiating a cascade of events that leads to misfolding, aggregation, and proteolytic breakdown. wikipedia.orgnih.gov

The deamidation of an Asn residue in an Asn-Gly motif proceeds via an intramolecular nucleophilic attack by the nitrogen atom of the succeeding glycine's peptide bond on the Asn side-chain amide. wikipedia.org This attack forms a five-membered cyclic succinimide intermediate, a reaction favored due to the minimal steric hindrance presented by the glycine residue's single hydrogen atom side chain. wikipedia.orgsigmaaldrich.com This cyclic intermediate is unstable under physiological conditions and subsequently hydrolyzes, yielding a mixture of L-aspartic acid (Asp) and L-isoaspartic acid (isoAsp), with the isoAsp form typically being the major product in a ratio of approximately 3:1. nih.govnih.gov

The conversion of the neutral Asn residue to the negatively charged Asp or isoAsp introduces significant structural and electrostatic perturbations that can trigger protein aggregation. acs.orgroyalsocietypublishing.org The introduction of a negative charge can disrupt local hydrogen bonding and electrostatic interactions, potentially destabilizing the native protein fold. acs.org More critically, the formation of the isoAsp residue introduces an additional methylene group into the polypeptide backbone, causing a significant conformational kink. nih.govroyalsocietypublishing.org This structural disruption can expose hydrophobic core regions of the protein, which then tend to self-associate to minimize contact with the aqueous environment, leading to the formation of soluble oligomers and eventually larger, insoluble aggregates, which may possess amyloid-like characteristics. frontiersin.orgkuleuven.beresearchgate.net Research on amylin-derived peptides has demonstrated that even very low levels of deamidation (less than 5%) at Asn sites can be sufficient to induce significant aggregation in a peptide that is otherwise non-aggregating. nih.gov

In addition to promoting aggregation, the Asn-Gly sequence and its subsequent deamidation render proteins more susceptible to proteolytic degradation. The conformational changes induced by isoAsp formation can unmask protease-sensitive sites that were buried within the native structure, making the protein a target for cellular degradation machinery. nih.govoup.com In some biological processes, cleavage at the Asn-Gly linkage is a programmed event. For instance, the maturation of certain seed storage proteins, such as prolegumins, requires a specific proteolytic cleavage at an -Asn-Gly- bond to facilitate the assembly of functional hexamers from trimers, which is a prerequisite for their eventual mobilization and degradation during germination. oup.com In therapeutic proteins like monoclonal antibodies, Asn-Gly motifs are considered degradation "hotspots" that can limit the shelf-life and efficacy of the biologic due to aggregation and fragmentation. plos.org

Table 1: Relative Susceptibility of Asparagine-Containing Dipeptides to Deamidation This table illustrates the influence of the amino acid residue C-terminal to asparagine (Asn) on the rate of deamidation. The flexibility and small size of the subsequent residue's side chain are key determinants of the reaction rate.

| Dipeptide Sequence (Asn-Xaa) | Residue Xaa | Relative Deamidation Rate | Rationale for Reactivity |

| Asn-Gly | Glycine | Very High | The lack of a side chain on Glycine results in high local peptide chain flexibility and minimal steric hindrance, facilitating the formation of the succinimide intermediate. wikipedia.orgnih.gov |

| Asn-Ser | Serine | High | The hydroxyl group can stabilize the succinimide intermediate, enhancing the deamidation rate. nih.govacs.org |

| Asn-His | Histidine | Moderate | The imidazole (B134444) side chain can influence the local chemical environment. researchgate.net |

| Asn-Ala | Alanine | Moderate | The small methyl side chain offers more steric hindrance than Glycine but less than larger residues. acs.org |

| Asn-Thr | Threonine | Moderate | Similar to Serine, but the additional methyl group increases steric hindrance. researchgate.netgoogle.com |

Table 2: Detailed Research Findings on Asn-Gly Mediated Protein Instability This table summarizes key research findings where the Asn-Gly sequence has been identified as a critical factor in protein aggregation and/or degradation.

| Protein/Peptide Studied | Key Observation | Research Finding Summary | Reference(s) |

| Therapeutic Monoclonal Antibodies (mAbs) | Degradation Hotspot | Asn-Gly motifs were identified as the most frequent sites of chemical degradation in a large collection of therapeutic mAbs, accounting for 67% of observed Asn hotspots. This modification impacts antibody stability and function. | plos.org |

| CsgA (Curli subunit protein) | Aggregation and Deamidation | The CsgA protein, a component of bacterial amyloid biofilms, contains multiple Asn-Gly sequences that are "hot spots" for deamidation. The resulting negative charges from deamidation were found to slow down, but not prevent, amyloid fibril formation by introducing Coulomb repulsion. | acs.org |

| Amylin-derived peptides | Aggregation Induction | Trace amounts (<5%) of deamidated peptide impurities were sufficient to induce aggregation in a peptide variant (SNNFPAILSS) that was non-amyloidogenic in its pure form, highlighting the potent effect of this modification. | nih.gov |

| Plant Prolegumins (Seed Storage Proteins) | Programmed Proteolytic Cleavage | Cleavage of an -Asn-Gly- linkage is a required post-translational processing step for the conversion of prolegumin trimers into stable hexamers, a process essential for protein function and eventual degradation. | oup.com |

| General Peptides | Degradation Pathway | Deamidation at Asn-Gly sequences is a common degradation pathway. It proceeds through a cyclic imide intermediate which hydrolyzes to form aspartate and isoaspartate analogs, potentially leading to inactive forms and racemization. | sigmaaldrich.com |

Enzymatic Processing Involving Asparaginyl Glycine Sequences

Asparaginyl Endopeptidases (AEPs) and Legumains

Asparaginyl endopeptidases (AEPs), also referred to as legumains or vacuolar processing enzymes, are cysteine proteases that exhibit a high degree of specificity for cleaving peptide bonds C-terminal to an asparagine residue. nih.govjenabioscience.comresearchgate.netoup.commdpi.com In some instances, they can also cleave after aspartic acid, particularly under more acidic conditions. nih.govjenabioscience.comresearchgate.netmerckmillipore.com These enzymes are found in both plants and animals and are involved in processes such as seed protein maturation, programmed cell death, and antigen presentation. nih.govoup.comuniprot.org

AEPs belong to the C13 family of cysteine proteases, indicating an evolutionary relationship with caspases. mdpi.comnih.gov They are synthesized as inactive zymogens, or proenzymes, which require autocatalytic activation under acidic conditions to become functional. nih.govjenabioscience.comresearchgate.netuq.edu.au The proenzyme contains a catalytic domain and a C-terminal prodomain that blocks the active site. mdpi.comnih.gov

AEPs employ a catalytic dyad of cysteine and histidine residues to carry out their enzymatic functions. nih.govrsc.org Their strict specificity for asparagine at the P1 position (the amino acid preceding the scissile bond) is a defining characteristic. researchgate.netmdpi.com

The primary function of AEPs is the hydrolysis of peptide bonds. This process is initiated by a nucleophilic attack on the carbonyl carbon of the asparagine residue by the catalytic cysteine. nih.govnih.gov This forms a tetrahedral intermediate, which then collapses to an acyl-enzyme thioester intermediate, releasing the C-terminal portion of the substrate. nih.govrsc.org The thioester intermediate is then resolved by the nucleophilic attack of a water molecule, resulting in the cleaved N-terminal portion of the substrate and regeneration of the active enzyme. nih.govrsc.org The protonation state of the catalytic cysteine (Cys189) is crucial, with the protonated form being necessary for a productive nucleophilic attack. acs.orgcapes.gov.br

The catalytic activity of AEPs is regulated by several factors, including extended active site residues. For instance, Glu190, located near the catalytic Cys189, acts as a brake on activity by stabilizing the protonated state of the cysteine's sulfur atom, thereby reducing its nucleophilicity. mdpi.com Conversely, residues like Ser215 and Asn42 have been shown to positively influence the protease activity of legumain. mdpi.com

In addition to hydrolysis, some AEPs, particularly those found in plants, exhibit peptide ligase or transpeptidase activity. nih.govrsc.orgportlandpress.combiorxiv.orgfrontiersin.org This activity allows for the formation of new peptide bonds, a process integral to the biosynthesis of cyclic peptides known as cyclotides. nih.govrsc.org Human legumain has also been shown to possess ligase activity. acs.orgacs.org

The transpeptidation mechanism also proceeds through the formation of a covalent thioester intermediate. acs.org However, instead of being hydrolyzed by water, the thioester intermediate is attacked by the N-terminal amine of another peptide or the N-terminus of the same peptide (in the case of cyclization). nih.govrsc.org This direct nucleophilic attack results in the formation of a new peptide bond without the involvement of water. nih.govrsc.org This has been confirmed by experiments using 18O-labeled water, which showed no incorporation of the isotope into the ligated product. rsc.org

The balance between the hydrolytic and ligase activities of AEPs is highly dependent on pH and substrate characteristics. oup.comportlandpress.comfrontiersin.org Generally, protease activity dominates at acidic pH (around 4.0-5.5), while ligase activity is favored at near-neutral pH (above 5.5). jenabioscience.comresearchgate.netmdpi.comacs.org For human legumain, the optimal pH for endopeptidase activity is around 5.5 for asparaginyl bonds and even more acidic (pH 4.0) for the slower hydrolysis of aspartyl bonds. jenabioscience.com Its ligase activity, however, becomes more prominent at near-neutral pH. jenabioscience.commdpi.com

Substrate conformation also plays a role in determining whether hydrolysis or ligation occurs. mdpi.com The flexibility of the substrate can influence its positioning within the active site, thereby affecting whether it is more susceptible to cleavage or ligation. mdpi.com

| Enzyme Activity | Optimal pH Range | Key Characteristics | References |

|---|---|---|---|

| Protease (Hydrolysis) | Acidic (pH 4.0-5.5) | Dominant activity at lower pH. Cleaves after asparagine and, more slowly, aspartate. | jenabioscience.comresearchgate.netmdpi.comacs.org |

| Ligase (Transpeptidation) | Near-neutral (pH > 5.5) | Favored at higher pH. Forms new peptide bonds. | jenabioscience.comresearchgate.netmdpi.comacs.org |

The structural features that dictate whether an AEP functions primarily as a protease or a ligase are subtle but significant. frontiersin.orgpnas.orgpnas.orgnih.gov Research has identified key residues in the substrate-binding pockets, termed "ligase activity determinants" (LADs), that influence the catalytic outcome. frontiersin.orgpnas.orgpnas.orgnih.govacs.org These LADs are located in the S1' and S2 pockets, which flank the primary S1 specificity site. frontiersin.orgpnas.orgpnas.orgnih.govacs.org

The composition of these pockets can control the accessibility of either a water molecule (for hydrolysis) or an amine nucleophile (for ligation) to the acyl-enzyme intermediate. pnas.orgpnas.orgnih.govacs.org For example, in butelase-1, a highly efficient ligase, specific residues in these pockets are thought to favor ligation over hydrolysis. acs.org By mutating these LADs, researchers have successfully converted proteases into ligases and vice versa, demonstrating the critical role of these structural elements. frontiersin.orgpnas.orgpnas.orgnih.govacs.org

For instance, studies on butelase-2, an endopeptidase, showed that mutating residues in its S2 (LAD1) and S1' (LAD2) pockets to those found in the ligase butelase-1 resulted in a significant shift from hydrolytic to ligation activity. acs.org Computational simulations suggest that these changes affect how the acyl-intermediate is positioned and how accessible the catalytic center is to water versus the incoming nucleophile. acs.org

AEPs are synthesized as inactive proenzymes (pro-AEPs) that undergo a multi-step autocatalytic activation process. nih.govnih.gov This maturation is triggered by acidic pH and involves the sequential removal of propeptides. nih.govmdpi.comnih.govnih.gov

The pro-AEP is synthesized in the endoplasmic reticulum and then transported to acidic compartments like vacuoles in plants or lysosomes in mammals. nih.govrsc.orgresearchgate.net The acidic environment initiates a conformational change that allows for the autocatalytic cleavage of the C-terminal prodomain. researchgate.netnih.govnih.gov In human legumain, this initial cleavage occurs at an asparagine residue (Asn323) at a pH of 5.5 or lower. nih.gov This is followed by the removal of an N-terminal propeptide, which requires cleavage after an aspartic acid residue at an even lower pH. nih.gov

Dual Hydrolytic and Ligase Activities: pH and Substrate Dependencies

Physiological Roles of AEPs in Protein Processing

Asparaginyl endopeptidases (AEPs), also known as legumains, are a family of cysteine proteases that play multifaceted roles in protein processing. pnas.orgfrontiersin.org These enzymes, belonging to the C13 family of cysteine proteases, are initially synthesized as inactive zymogens. pnas.orgfrontiersin.org Activation occurs through an acidic auto-activation process, typically within the plant vacuole or mammalian lysosome, where the enzyme's pro-domain is cleaved. frontiersin.orgcardiff.ac.uk AEPs exhibit three primary enzymatic functions: proteolysis (bond hydrolysis), peptide splicing, and ligation (bond formation). frontiersin.orgsemanticscholar.org Their activity is centered on the recognition and cleavage of peptide bonds C-terminal to asparagine (Asn) or, in some cases, aspartate (Asp) residues. semanticscholar.orgresearchgate.net

The most common function of AEPs is proteolysis, where they act as specific endopeptidases breaking peptide bonds after an Asn or Asp residue. pnas.orgfrontiersin.org This hydrolytic activity is crucial for a variety of physiological processes in plants, including protein degradation, the maturation of seed storage proteins, programmed cell death, and host defense. pnas.orggoogle.com In the acidic environment of plant vacuoles (pH 4.5-6.0), the proteolytic function of AEPs is dominant. pnas.org

During seed development and germination, AEPs are responsible for processing and degrading seed storage proteins, such as globulins and 2S albumins, to release nutrients and bioactive peptides. frontiersin.orgsemanticscholar.orgnih.gov They are also implicated in degrading misfolded or unassembled proteins. semanticscholar.org In vegetative tissues, AEPs can act as master proteases that initiate programmed cell death in response to environmental stress or as part of plant defense mechanisms against pathogens. cardiff.ac.uknih.gov Mammalian orthologues of AEPs are involved in processes like antigen processing. cardiff.ac.uk

Beyond simple hydrolysis, certain plant AEPs possess a remarkable ligase activity, enabling them to catalyze the formation of new peptide bonds. researchgate.netnih.gov This transpeptidation function is central to the maturation of a diverse array of cyclic peptides, which are often involved in plant defense. nih.govnih.gov The mechanism involves the initial cleavage at an Asn residue to form a thioester acyl-enzyme intermediate. semanticscholar.orgelifesciences.org Instead of being resolved by a water molecule (hydrolysis), this intermediate is attacked by an N-terminal α-amine group from the same peptide chain. semanticscholar.orgnih.gov This intramolecular transpeptidation results in the formation of a circular, head-to-tail peptide backbone, a process known as macrocyclization. semanticscholar.orgacs.org

AEPs that function preferentially as ligases, sometimes called peptide asparaginyl ligases (PALs), have been identified in a number of plant species. researchgate.netnih.gov Notable examples include butelase-1 from Clitoria ternatea and OaAEP1b from Oldenlandia affinis, which are exceptionally efficient at cyclizing peptides. pnas.orgresearchgate.net This ligase activity is not just a rare exception; studies have shown that the ability to macrocyclize peptides may be an inherent capability of many AEPs, which can be favored under specific pH conditions. researchgate.netelifesciences.org The biosynthesis of various cyclic peptides, including sunflower trypsin inhibitors (SFTI-1) and a large family of defense peptides called cyclotides, relies on this AEP-mediated cyclization. nih.govresearchgate.net

One of the most intriguing examples of AEP-mediated processing is the post-translational circular permutation of proteins. semanticscholar.org This complex rearrangement involves both peptide bond cleavage and ligation in a non-sequential manner, leading to a major shuffling of the protein's primary sequence. semanticscholar.orgresearchgate.net The canonical example of this phenomenon is the maturation of concanavalin (B7782731) A (conA), a lectin from the jack bean (Canavalia ensiformis). frontiersin.orgsemanticscholar.org

Prothymosin alpha is an abundant, highly acidic nuclear protein that plays essential roles in cell cycle progression, proliferation, and anti-apoptotic pathways. nih.gov It is widely overexpressed in various cancer tissues, highlighting its significance as an oncoprotein and transcription factor. nih.gov Prothymosin alpha is known to be a precursor protein, containing the sequence of the immunologically active peptide thymosin alpha 1 at its N-terminus. nih.govmdpi.com It is synthesized and can be secreted by various cell types, including thymocyte subpopulations. nih.gov The processing of prothymosin alpha to release thymosin alpha 1 is a key step in its biological function, though the specific enzymes responsible for this processing in all contexts are still under investigation. nih.govmdpi.com Studies have shown that prothymosin alpha can also be released from cells under stress, where it may act as a damage-associated molecular pattern (DAMP) or alarmin, modulating immune responses and cell death pathways. mdpi.com

Circular Permutation of Proteins

Engineering and Biotechnological Applications of Asparaginyl Ligases

The unique ability of some AEPs to function as potent peptide asparaginyl ligases (PALs) has garnered significant interest for biotechnological applications. nih.govnih.gov These enzymes are valuable tools for protein engineering because they can create new peptide bonds with high efficiency and specificity, often recognizing a short tripeptide motif. nih.govresearchgate.net Unlike many other enzymatic reactions, this ligation does not require ATP. nih.gov The discovery and engineering of highly efficient PALs, such as butelase-1 and engineered variants of VcAEP, have opened new avenues for creating modified proteins and peptides for therapeutic and diagnostic purposes. pnas.orgfrontiersin.org

A major application of asparaginyl ligases is in the site-specific labeling of peptides and proteins. researchgate.netchemrxiv.org This chemo-enzymatic approach combines the high specificity of the enzyme with the versatility of chemical synthesis. chemrxiv.org AEP ligases can be used to attach various molecules—such as fluorophores, drugs, or imaging agents—to a target protein at either the N- or C-terminus. researchgate.netmdpi.com

However, a key challenge in using these ligases is the reversibility of the reaction, which can lead to hydrolysis of the desired product. rsc.org To overcome this, innovative chemo-enzymatic strategies have been developed. One such system uses an AEP to ligate a protein containing a specific recognition sequence (e.g., Asn-Cys-Leu) to a label. chemrxiv.orgrsc.org The reaction is designed so that the cleaved byproduct (e.g., Cys-Leu) is immediately trapped by a chemical scavenger, such as 2-formyl phenylboronic acid (FPBA). chemrxiv.org The scavenger converts the byproduct into an inert derivative, preventing the reverse reaction and driving the equilibrium toward the formation of the labeled protein product. chemrxiv.orgrsc.org This approach allows for efficient protein labeling with a lower excess of the labeling reagent, making the process more efficient and versatile for creating bespoke protein conjugates. mdpi.com

Data Tables

Table 1: Comparison of Engineered Viola canadensis AEP (VcAEP) Mutants

This table details the engineering of VcAEP, an enzyme that naturally functions as a protease, into an efficient peptide ligase by mutating residues in its substrate-binding pockets.

| Enzyme Variant | Mutation(s) | Ligase Activity (Cyclic Product Yield) |

| Wild Type VcAEP | None | <5% |

| Vc1a | V238A (S2 pocket) | 34% |

| Vc1b | Y168A (S1' pocket) | 61% |

| Vc1c | V238A / Y168A (S2 & S1' pockets) | >90% |

Data sourced from Frontiers in Chemistry. frontiersin.org

Table 2: Key Asparaginyl Endopeptidases and Ligases in Protein Processing

This table summarizes the characteristics and primary functions of notable AEPs discussed in research.

| Enzyme Name | Organism of Origin | Primary Catalytic Outcome | Key Physiological/Biotechnological Role |

| Butelase-1 | Clitoria ternatea | Ligation / Macrocyclization | Extremely efficient peptide ligase used as a protein engineering tool. pnas.org |

| OaAEP1b | Oldenlandia affinis | Ligation / Macrocyclization | Biosynthesis of cyclic peptides (cyclotides). researchgate.netnih.gov |

| CeAEP1 | Canavalia ensiformis (Jack Bean) | Cleavage & Ligation | Circular permutation of concanavalin A. semanticscholar.orgresearchgate.net |

| VcAEP | Viola canadensis | Cleavage (Wild Type) | Protease that can be engineered into a highly efficient ligase. frontiersin.org |

| HaAEP1 | Helianthus annuus (Sunflower) | Cleavage & Ligation | Maturation of SFTI-1 and other seed storage albumins. elifesciences.org |

Site-Specific Protein Modification

The ability to modify proteins at specific sites is a cornerstone of modern biotechnology, enabling the creation of proteins with novel functions for therapeutic and diagnostic purposes. acs.org Asparaginyl endopeptidases (AEPs), also known as legumains, are a class of enzymes that have gained prominence for their role in site-specific protein modification. nih.gov These enzymes recognize and cleave peptide bonds C-terminal to asparagine (or aspartate) residues. acs.orgnih.gov

Engineered AEPs, such as OaAEP1, have been developed to function as highly efficient ligases. acs.org These ligases recognize a minimal tripeptidic motif, often NGL (Asparagine-Glycine-Leucine), and catalyze the formation of a new peptide bond. acs.org The process involves the enzyme cleaving the original peptide bond and forming a thioester intermediate, which is then resolved by a nucleophile, such as the α-amino group of another peptide or protein, to create the final ligated product. acs.org This mechanism allows for the precise N- and C-terminal labeling of recombinant proteins. acs.org

A significant advancement in this area is the combination of AEP-mediated ligation with genetic code expansion. This technique allows for the incorporation of a glycylglycine (B550881) moiety linked via an isopeptide bond at an internal site within a target protein. This engineered site then serves as a specific acceptor for AEP-mediated transpeptidation, enabling the attachment of various probes at internal locations, not just the termini. acs.org This method leaves only a minimal, entirely peptidic "scar" (NGG) in the final product. acs.org However, a potential side reaction is the unwanted cleavage of the target protein if it contains exposed Asn-Gly-like sequences. acs.org

The specificity of these enzymatic modifications provides a powerful alternative to traditional chemical conjugation methods, which often result in heterogeneous products due to the modification of multiple reactive residues like lysine. mdpi.com Enzymatic methods, by contrast, offer precise control under physiological conditions, preserving the protein's native structure and function. mdpi.com

Tandem Ligation Strategies using Bio-Orthogonal Ligases

Tandem ligation strategies employ multiple enzymes with distinct specificities to perform sequential modifications on a single protein, enabling the creation of complex, multifunctional biologics. nih.gov A notable example involves the use of two bio-orthogonal asparaginyl peptide ligases, butelase-1 and VyPAL2. nih.govresearchgate.net Although both enzymes target asparaginyl bonds, they exhibit different substrate specificities, which allows for their sequential and independent action on the same protein. nih.govthno.org

This bio-orthogonal approach facilitates the dual labeling of a protein at its N- and C-termini. nih.gov For instance, a protein can be engineered with the recognition motif for VyPAL2 at its N-terminus and the motif for butelase-1 at its C-terminus. nih.gov The two ligases can then be used in a step-wise manner to attach different functional molecules, such as a diagnostic imaging agent and a therapeutic peptide, to the same protein. nih.gov This process can be performed in either the N-to-C or C-to-N direction. nih.gov An advantage of this enzymatic strategy is that it proceeds under mild, aqueous conditions and does not require protecting groups, making it compatible with sensitive biological molecules. nih.govntu.edu.sg

Sortase A, a transpeptidase from Staphylococcus aureus, is another enzyme frequently used in tandem ligation strategies, often in combination with other ligases like butelase-1. nih.govfrontiersin.org Sortase A recognizes the LPXTG motif and cleaves between the threonine and glycine (B1666218) residues, subsequently ligating the threonine to an N-terminal glycine of another molecule. frontiersin.orgresearchgate.net The development of sortase variants with improved catalytic efficiency and altered substrate specificities has expanded its utility. frontiersin.org However, challenges such as the reversibility of the reaction and the requirement for a significant excess of the nucleophile to drive the reaction to completion remain. frontiersin.organnualreviews.org

These tandem ligation strategies have been successfully applied to create sophisticated protein conjugates, including cyclic protein-drug conjugates and dual-labeled proteins for theranostic applications, which combine therapeutic and diagnostic functions in a single molecule. nih.govresearchgate.net

Other Enzymes and Their Interactions with Asparaginyl-glycine Related Substrates

Beyond the ligases used for protein engineering, other enzymes play crucial roles in the metabolism of asparagine and its derivatives, with glycine sometimes acting as a key regulator or participant in these processes.

Asparagine Aminotransferase (AsnAT) in Amino Acid Interconversion

Asparagine aminotransferase (AsnAT), also known as aspartate aminotransferase (AspAT), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism. oup.comwikipedia.orgnih.gov It catalyzes the reversible transfer of an amino group from an amino acid to a keto acid. wikipedia.orgnih.gov

In the context of asparagine metabolism, AsnAT can catalyze the transamination of asparagine, releasing its amino group for the synthesis of other amino acids. oup.comoup.com This process is vital for nitrogen recycling and partitioning within cells. oup.comoup.com The enzyme facilitates the transfer of the amino group from asparagine to various amino acceptors. oup.com For example, when glyoxylate (B1226380) serves as the amino acceptor, the product is glycine. oup.com This reaction demonstrates a direct link between the catabolism of asparagine and the synthesis of glycine, mediated by AsnAT.

The reaction catalyzed by AsnAT is a key step in the interconversion of amino acids, connecting the metabolic pathways of asparagine, aspartate, glutamate, and glycine. oup.comnih.gov The enzyme's ability to utilize different amino acceptors provides metabolic flexibility, allowing the cell to synthesize various amino acids based on its current needs. oup.com

| Enzyme | Reaction | Substrates | Products |

| Asparagine Aminotransferase (AsnAT) | Reversible amino group transfer. wikipedia.orgnih.gov | L-Asparagine + Glyoxylate | 2-Oxosuccinamate + Glycine oup.com |

| L-Aspartate + α-Ketoglutarate | Oxaloacetate + L-Glutamate wikipedia.org |

Biological Significance and Metabolic Interconnections of Asparaginyl Glycine

Occurrence and Distribution in Biological Systems

Presence in Peptides and Proteins (e.g., Bcl-xL flexible regions)

The asparaginyl-glycine (Asn-Gly) sequence is a notable motif found within certain proteins, particularly in flexible or unstructured regions. An important example of this is its conserved presence in the anti-apoptotic protein Bcl-xL. researchgate.netnih.gov In human Bcl-xL, two Asn-Gly sequences are located in close proximity within a large, conformationally flexible loop situated between the protein's BH4 and BH3 domains. nih.gov

The presence of this specific dipeptide sequence is highly conserved across a wide range of species, from sponges to humans, suggesting significant selective pressure to maintain it. nih.gov This conservation is striking because, apart from the Asn-Gly motifs, there is little other sequence similarity in this flexible region across different species. researchgate.netnih.gov The primary significance of the Asn-Gly sequence in this context is its susceptibility to non-enzymatic deamidation. researchgate.net An asparagine residue is most prone to deamidation when it is followed by a glycine (B1666218), as glycine's small size reduces steric hindrance, facilitating a nucleophilic attack that initiates the deamidation process. researchgate.netnih.gov This modification can act as a molecular switch, signaling the protein for degradation and thereby regulating the protein's cellular levels and its anti-apoptotic activity. researchgate.net

Table 1: Occurrence of this compound (Asn-Gly) Sequence in the Flexible Loop of Bcl-xL Proteins in Various Species This table highlights the conserved nature of the Asn-Gly sequence within the flexible regions of Bcl-xL and its orthologs across different evolutionary lineages.

| Species | Protein | Sequence Context | Significance |

| Homo sapiens (Human) | Bcl-xL | Contains two Asn-Gly sequences (N52-G53, N66-G67) in a flexible loop. researchgate.netnih.gov | Deamidation at these sites regulates protein degradation and apoptosis. researchgate.net |

| Xenopus laevis (Frog) | Bcl-xL-like | Contains an Asn-Gly sequence in a similar flexible region. nih.gov | The sequence is a conserved feature despite surrounding sequence divergence. nih.gov |

| Danio rerio (Zebrafish) | Bcl-xL-like | Possesses an Asn-Gly sequence in a predicted flexible loop. nih.gov | Suggests deamidation is a conserved regulatory feature of Bcl-xL. nih.gov |

| Sponges | Bcl-xL ortholog | The Asn-Gly sequence is present even in the earliest-evolving animal orthologs. nih.gov | Underscores the fundamental importance of this motif for Bcl-xL function. nih.gov |

Detection as a Metabolite in Microorganisms and Mammalian Systems

Beyond its role within protein sequences, this compound also exists as a free dipeptide in biological systems, typically as an intermediate or product of protein catabolism. hmdb.ca Dipeptides are often short-lived molecules that result from the incomplete breakdown of proteins before being further hydrolyzed into their constituent amino acids. hmdb.ca

In microorganisms, this compound has been specifically reported in the bacterium Aeromonas veronii. nih.gov In mammalian systems, while direct and widespread detection in tissues or biofluids is not extensively documented, it is classified as an expected human metabolite. hmdb.ca Its presence can be inferred from the known pathways of protein digestion and turnover. The detection of such dipeptides often requires sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Detection of this compound as a Free Metabolite This table summarizes the documented and expected presence of free this compound in biological systems.

| System | Organism/Context | Evidence/Status | Method of Detection |

| Microbial | Aeromonas veronii | Reported presence. nih.gov | Data available in metabolic databases. nih.gov |

| Mammalian | Human | Classified as an 'expected' metabolite. hmdb.ca | Typically identified via LC-MS/MS in metabolomics studies. |

| General | Protein Catabolism | Arises as an incomplete breakdown product of proteins. hmdb.ca | Inferred from general knowledge of proteolysis. |

Role in Asparagine Metabolism Pathways

The metabolic significance of this compound is intrinsically linked to the synthesis and degradation of its component amino acid, asparagine.

Asparagine Synthesis from Aspartate via Asparagine Synthetase (ASNS)

Asparagine is a non-essential amino acid in mammals, meaning it can be synthesized by the body. sigmaaldrich.com The synthesis is a single-step reaction catalyzed by the enzyme asparagine synthetase (ASNS). sigmaaldrich.comnih.gov This enzyme facilitates an ATP-dependent reaction where aspartate is converted to asparagine. nih.gov The process involves two key steps that occur in different active sites of the enzyme. wikipedia.org First, ATP is used to activate the side-chain carboxyl group of aspartate, forming a β-aspartyl-AMP intermediate. nih.gov Second, glutamine is hydrolyzed to release an ammonia (B1221849) molecule, which then performs a nucleophilic attack on the activated aspartate intermediate to form asparagine and glutamate. nih.govwikipedia.org

Table 3: The Asparagine Synthetase Reaction This table details the components and enzyme involved in the biosynthesis of asparagine.

| Substrates | Enzyme | Products | Energy Requirement |

| L-Aspartate | Asparagine Synthetase (ASNS) | L-Asparagine | ATP |

| L-Glutamine | L-Glutamate | ||

| ATP | AMP + Pyrophosphate (PPi) |

Asparagine Degradation to Aspartate and Glycine-Related Metabolites

The degradation of asparagine primarily occurs through hydrolysis, a reaction catalyzed by the enzyme asparaginase (B612624), which converts asparagine back to aspartate and ammonia. ontosight.ai This process is crucial for maintaining amino acid homeostasis. sigmaaldrich.com

The dipeptide this compound itself represents a product of protein degradation. The peptide bond linking asparagine and glycine can be cleaved by peptidases. Notably, the asparaginyl linkage in peptides is susceptible to specific chemical cleavage under certain laboratory conditions, such as with anhydrous hydrazine. nih.gov In biological systems, the degradation of peptides containing Asn-Gly sequences releases free asparagine and glycine, which then enter their respective metabolic pathways. The degradation of asparagine can also proceed non-enzymatically through deamidation, especially in Asn-Gly sequences, to form aspartyl or isoaspartyl residues. researchgate.netplos.org The released glycine can be further metabolized. For instance, in some cells, glycine can be synthesized from the glycolysis metabolite 3-phosphoglycerate (B1209933) and can act as a sensor to regulate cellular aspartate concentrations by activating certain asparaginase enzymes. nih.gov

Interplay with Glutamine and Other Amino Acid Metabolic Cycles

Asparagine metabolism is deeply interconnected with other amino acid pathways, most notably that of glutamine. nih.gov This interplay is fundamental to cellular nitrogen and carbon balance. researchgate.net

The most direct link is in asparagine synthesis, where asparagine synthetase (ASNS) uses glutamine as the nitrogen donor to amidate aspartate. nih.govphysiology.org This reaction makes ASNS a sensor for glutamine availability; when glutamine is plentiful, asparagine can be produced. nih.govwhiterose.ac.uk This relationship is critical in rapidly proliferating cells, such as endothelial cells during angiogenesis, which rely on glutamine to produce the asparagine needed for growth. whiterose.ac.ukembopress.org

Glycine Metabolism and its Influence on Asparagine Homeostasis

The metabolic pathways of glycine and asparagine are intricately linked, with the availability of one amino acid directly influencing the status and function of the other. This section explores the synthesis of glycine and its subsequent roles in modulating asparagine-related enzymatic activities.

Glycine Synthesis Pathways (e.g., from 3-phosphoglycerate)

Glycine biosynthesis can occur through several metabolic routes. A primary pathway begins with the glycolytic intermediate 3-phospho-D-glycerate. This molecule is first converted to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase. Subsequently, a transamination reaction catalyzed by phosphoserine transaminase forms 3-phospho-L-serine. This intermediate is then dephosphorylated by phosphoserine phosphatase to yield L-serine.

Serine is a direct precursor to glycine. The conversion is catalyzed by serine hydroxymethyltransferase, which transfers a one-carbon unit from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. researchgate.net This reaction can occur in both the cytoplasm and mitochondria. wikipathways.org In plants, two main pathways for serine synthesis from the glycolytic intermediate 3-phosphoglyceric acid exist: the glycerate pathway in the cytosol and the phosphorylated pathway in plastids. nih.gov

Alternative pathways for glycine synthesis also exist. In Saccharomyces cerevisiae, for instance, glycine can be synthesized from threonine through the action of threonine aldolase. wikipathways.org Another route involves the transamination of glyoxylate (B1226380) by alanine-glyoxylate aminotransferase to produce glycine and pyruvate. wikipathways.org

Glycine Inhibition of L-Asparagine Amidohydrolases

In contrast to its activating role on hASNase3, glycine can act as an inhibitor of other asparaginases. Studies on L-asparagine amidohydrolase from guinea pig liver have demonstrated that glycine acts as a competitive inhibitor of the enzyme's activity in vitro. oup.comoup.com The inhibition constant (Ki) for glycine was determined to be 4.0 x 10⁻³ M, while the Michaelis constant (Km) for asparagine was 7.0 x 10⁻³ M. oup.com This inhibitory effect appears to be specific to glycine, as other amino acids like L-alanine, L-valine, and L-glutamine did not produce the same effect. oup.com This observation may provide a biochemical explanation for earlier in vivo findings where glycine administration was reported to antagonize the therapeutic effects of L-asparaginase treatment in certain cancer models. oup.comnih.gov More recent studies using isothermal titration calorimetry (ITC) and NMR have also confirmed that glycine can inhibit the enzymatic activity of E. coli L-asparaginase II. acs.org

Implications in Cellular Processes and Biological States

The dipeptide this compound, and its constituent amino acids, are implicated in fundamental cellular processes, including protein economy and the response to nutrient stress.

Protein Turnover and Degradation Signaling

Protein turnover, the continuous synthesis and degradation of proteins, is a vital process for maintaining cellular integrity and function. ethernet.edu.et Glycine has been shown to play a significant role in regulating this balance. In C2C12 myoblasts, glycine supplementation enhances protein synthesis and inhibits protein degradation in a concentration-dependent manner. nih.gov The mechanism involves the activation of the Akt/mTORC1 signaling pathway, a key regulator of cell growth and protein synthesis, while simultaneously inhibiting AMPK signaling. nih.gov

Furthermore, glycine can suppress the expression of genes associated with muscle protein degradation, specifically atrogin-1 and muscle-specific ring finger protein 1 (MuRF1). nih.gov In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), glycine supplementation has been found to enhance muscle protein mass by maintaining Akt-mTOR-FOXO1 signaling and suppressing inflammatory signaling pathways like TLR4 and NOD2. physiology.org These findings suggest glycine is a functional amino acid that can improve muscle cell growth by positively influencing protein turnover. nih.gov

Regulation of Cellular Adaptation to Nutrient Depletion (e.g., Glutamine)

Cells require a constant supply of nutrients to survive and proliferate. When essential nutrients like glutamine become scarce, cells must adapt their metabolism. Asparagine plays a crucial role in this adaptive response. It has been demonstrated that asparagine can sustain cell survival and proliferation in the absence of glutamine. spandidos-publications.comnih.gov This rescue is not due to asparagine being converted into other amino acids, but rather its ability to maintain protein synthesis, which would otherwise be stalled by glutamine deprivation. nih.gov

The availability of asparagine allows cells to maintain a level of protein translation compatible with survival and proliferation under glutamine starvation. spandidos-publications.com In fact, asparagine becomes an essential amino acid when extracellular glutamine levels are low. spandidos-publications.com This highlights asparagine's role as a potential sensor of nutrient availability, particularly regarding TCA cycle intermediates and reduced nitrogen, thereby acting as a metabolic regulator of cell behavior. elifesciences.org The interplay between amino acids is critical, as the ability to synthesize asparagine itself depends on glutamine as a nitrogen donor. elifesciences.org

Metabolic Alterations in Specific Biological Contexts

The dipeptide this compound, formed from the amino acids asparagine and glycine, is implicated in distinct metabolic shifts across various pathological conditions. These alterations, particularly in the context of cartilage injury, lymphoma, and leukemia, highlight the intricate role of amino acid metabolism in disease progression and therapeutic response.

Cartilage Injury Biomarkers

Recent metabolomic studies have shed light on the molecular changes that occur following mechanical injury to articular cartilage, a key factor in the development of osteoarthritis. nih.gov In this context, this compound has been identified as a potential biomarker for cartilage destruction.

In a study on Wistar rats with T-2 toxin-induced articular cartilage destruction, serum levels of this compound were found to be significantly increased compared to control groups. besjournal.com This dipeptide is considered an incomplete breakdown product of protein catabolism. besjournal.com Its increased presence in the serum is linked to the catabolism of the articular cartilage matrix, which is rich in proteins containing asparagine and glycine residues. besjournal.com

The metabolism of this compound is connected to the availability of glycine. besjournal.com Pathological changes in the glycine metabolic pathway during the progression of osteoarthritis could, therefore, influence the levels of this dipeptide. besjournal.com Furthermore, studies have shown that alterations in the metabolism of several amino acids, including glycine, serine, and threonine, are among the early cellular responses to mechanical cartilage injury. nih.govresearchgate.net These metabolic shifts may create an environment conducive to the accumulation of breakdown products like this compound.

While research is ongoing, the elevation of this compound in response to cartilage damage suggests its potential utility as a serum biomarker for monitoring the progression of osteoarthritis and other joint injuries. besjournal.com

Table 1: Changes in Serum Metabolites in a Rat Model of Articular Cartilage Destruction

| Metabolite | Change in Model Group vs. Control | Putative Biological Relevance | Reference |

| This compound | Increased | Incomplete protein catabolism product, related to glycine metabolism | besjournal.com |

| L-valine | Increased | Essential amino acid, common protein component | besjournal.com |

| Hippuric acid | Increased | Glycine conjugate of benzoic acid | besjournal.com |

| LysoPE (18:0/0:0) | Increased | Phospholipid involved in inflammatory processes | besjournal.com |

| LysoPC (14:0) | Increased | Phospholipid involved in inflammatory processes | besjournal.com |

| LysoPC [18:4 (6Z, 9Z, 12Z, 15Z)] | Increased | Phospholipid involved in inflammatory processes | besjournal.com |

| LysoPC [(16:1(9Z)] | Increased | Phospholipid involved in inflammatory processes | besjournal.com |

| LysoPC (16:0) | Increased | Phospholipid involved in inflammatory processes | besjournal.com |

Lymphoma Cell Metabolism and Asparaginase Resistance

The metabolism of asparagine and its connection to glycine is a critical factor in the context of lymphoma, particularly concerning resistance to the chemotherapeutic agent L-asparaginase. unl.edunih.gov L-asparaginase functions by depleting circulating asparagine, an amino acid essential for the proliferation of certain cancer cells, including some lymphomas. frontiersin.org

Research has indicated a metabolic link where glycine synthesis is dependent on asparagine in lymphoma cells. unl.edu Studies on mouse lymphoma cells have shown that in cells sensitive to L-asparaginase, treatment with the enzyme leads to a decrease in asparagine-dependent glycine synthesis. unl.edu Conversely, in resistant lymphoma cells, this metabolic pathway is not significantly affected by L-asparaginase treatment. unl.edu This suggests that resistant cells have mechanisms to maintain their glycine pool, potentially through increased asparagine synthetase activity, which allows for the de novo synthesis of asparagine from aspartate and glutamine. unl.eduresearchgate.net

Furthermore, the administration of L-asparaginase to mice with a sensitive lymphosarcoma resulted in a depression of glycine levels within the tumor. nih.gov This effect was not observed in asparaginase-resistant tumors. nih.gov The inhibition of the lymphosarcoma by asparaginase could be reversed by the administration of either asparagine or glycine, highlighting the importance of glycine in this context. nih.gov

While the dipeptide this compound is not directly implicated as a central mediator of asparaginase resistance, the metabolic interplay between its constituent amino acids, asparagine and glycine, is evidently crucial. The ability of resistant lymphoma cells to preserve asparagine-to-glycine metabolic pathways appears to be a key survival mechanism against asparagine-depleting therapies.

Table 2: Metabolic Differences in Asparaginase-Sensitive vs. Resistant Lymphoma Cells

| Metabolic Feature | L-asparaginase Sensitive Cells (L5178Y) | L-asparaginase Resistant Cells (L5178Y/L-ASE) | Reference |

| Asparagine-dependent glycine synthesis upon L-asparaginase exposure | Diminished | Maintained | unl.edu |

| Cellular glycine concentration upon L-asparaginase treatment | Decreased | No significant change | nih.gov |

| Asparagine synthetase activity | Low/Absent | Increased | unl.edu |

| Interconversion rate of glycine and serine | Higher | Lower | nih.gov |

Plasma Amino Acid Dynamics in Leukemia

The treatment of leukemia, particularly acute lymphoblastic leukemia (ALL), heavily relies on L-asparaginase. frontiersin.orgmdpi.com The therapeutic action of this enzyme, which catalyzes the hydrolysis of asparagine to aspartic acid, profoundly alters the plasma amino acid profile of patients. mdpi.comashpublications.org These changes create a dynamic metabolic environment where the precursors of this compound are significantly affected.

L-asparaginase therapy leads to a rapid and sustained depletion of circulating asparagine. researchgate.net This is the primary mechanism of its anti-leukemic effect, as ALL cells often lack sufficient asparagine synthetase (ASNS) to produce their own asparagine and are therefore dependent on external sources. mdpi.comspandidos-publications.com

Interestingly, comprehensive amino acid profiling in patients and animal models treated with asparaginase has revealed significant increases in plasma levels of other amino acids, notably serine and glycine. ashpublications.orgfrontiersin.org This elevation is thought to be a compensatory response to the amino acid stress induced by asparaginase. frontiersin.org The exact mechanism for the increase in glycine is still under investigation but may be linked to the amino acid response (AAR) pathway or alterations in inter-organ amino acid exchange.

The significant fluctuations in plasma asparagine (depletion) and glycine (potential increase) during leukemia treatment directly impact the availability of the constituent amino acids for the formation of the this compound dipeptide. While the direct measurement and clinical relevance of this compound in the plasma of leukemia patients during therapy have not been a primary focus of studies, the profound and dynamic shifts in its precursors are a hallmark of asparaginase-based treatment.

Table 3: Reported Changes in Plasma Amino Acid Levels Following Asparaginase Administration

| Amino Acid | Change Observed | Biological Context | Reference |

| Asparagine | Decreased | Pediatric ALL, AML | researchgate.netfrontiersin.org |

| Glutamine | Decreased | Pediatric ALL, AML | researchgate.netfrontiersin.org |

| Serine | Increased | AML, PDAC (mouse models) | frontiersin.org |

| Serine | Decreased | Pediatric ALL | researchgate.net |

| Glycine | Increased | AML, PDAC (mouse models) | frontiersin.org |

| Arginine | Decreased | Pediatric ALL | researchgate.net |

| Threonine | Increased | Mouse models | frontiersin.org |

| Threonine | Decreased | Pediatric ALL | researchgate.net |

Future Research Directions

Elucidation of Novel Enzymatic Activities and Specificities

While the cleavage of the Asn-Gly bond by enzymes like legumain is well-documented, the full spectrum of enzymes that interact with this dipeptide remains to be explored. Future research should focus on identifying and characterizing novel enzymes that either synthesize or degrade the Asn-Gly motif. A key area of investigation will be to understand the structural determinants that confer specificity for the Asn-Gly sequence over other dipeptides. For instance, the lack of steric hindrance from the glycine (B1666218) residue facilitates nucleophilic attack, making the Asn-Gly bond particularly susceptible to both enzymatic and chemical cleavage.

Furthermore, research into the regulation of these enzymatic activities is crucial. Studies have shown that the utilization of asparagine and glycine can be inducible in certain organisms. tandfonline.comtandfonline.com Understanding the factors that upregulate or downregulate the activity of Asn-Gly specific enzymes could provide insights into cellular metabolic regulation.

Recent studies have highlighted how specific amino acid residues in enzymes can act as "gatekeepers," regulating substrate binding and catalytic activity. researchgate.net For example, mutating key residues in asparaginyl ligases has been shown to alter their substrate specificity, enabling them to recognize different peptide sequences. acs.org Applying similar protein engineering strategies to enzymes that interact with Asn-Gly could lead to the development of biocatalysts with tailored specificities for various applications.

Comprehensive Mapping of Asparaginyl-glycine Metabolic Fates

This compound is an intermediate in protein digestion and catabolism. However, a complete picture of its metabolic journey within different cell types and organisms is still emerging. Future studies should aim to comprehensively map the metabolic pathways involving Asn-Gly. This includes identifying the transporters responsible for its uptake into cells and the subsequent enzymes that channel it into various metabolic routes.

In plants, asparagine metabolism is central to nitrogen recycling and transport, involving enzymes like asparaginase (B612624) and asparagine aminotransferase. oup.com The latter can produce glycine through transamination with glyoxylate (B1226380). oup.com Investigating how the Asn-Gly dipeptide is integrated into these pathways is a key research question.

In mammals, the metabolic fate of dipeptides can vary. For example, α-aspartylglycine is readily hydrolyzed, while β-aspartylglycine is more resistant and is largely excreted in the urine. nih.gov Given that Asn-Gly sequences in proteins are prone to deamidation, which can lead to the formation of isoaspartyl linkages, understanding the metabolism of these modified dipeptides is also critical. sigmaaldrich.complos.orgwikipedia.org

Metabolomic studies have identified changes in Asn-Gly levels in response to certain conditions, such as cartilage injury, suggesting its involvement in specific pathological processes. Further research using advanced techniques like metabolic flux analysis with isotopic tracers can provide a dynamic view of how Asn-Gly is utilized and transformed under different physiological and pathological states. nih.govmdpi.com

Development of Advanced Methodologies for In Situ Analysis

The ability to detect and quantify Asn-Gly in real-time and within its native biological environment is crucial for understanding its dynamic roles. Current analytical methods often rely on chromatography coupled with mass spectrometry (LC-MS), which are powerful but typically require sample extraction and processing. researchgate.netnih.govmdpi.comnih.gov This can introduce artifacts, such as in vitro deamidation, which is a significant issue for Asn-Gly sequences. researchgate.net

Future research should focus on developing advanced, minimally invasive or non-invasive methods for in situ analysis. This could include the development of novel biosensors, potentially based on electrochemical detection or functionalized nanopores, capable of real-time monitoring of Asn-Gly concentrations in living cells or tissues. nih.govnih.gov Automated sampling systems integrated with multi-dimensional LC-MS are also a promising avenue for near real-time monitoring of post-translational modifications like deamidation in bioreactors. mdpi.comresearchgate.net

The development of specific molecular probes or imaging agents that can selectively bind to the Asn-Gly motif would enable its visualization and localization within cellular compartments. Combining these advanced analytical techniques will provide a more accurate and detailed understanding of the spatio-temporal dynamics of Asn-Gly.

| Analytical Technique | Advantages | Challenges for Asn-Gly Analysis | Future Direction |